Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate
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Overview
Description
Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl carbamate group and a 2,3-dimethylbutanoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-piperidinol with 2,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the intermediate 3-(2,3-dimethylbutanoyl)piperidine. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides
Uniqueness
Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,3-dimethylbutanoyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
methyl N-[3-(2,3-dimethylbutanoyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)10(3)11(16)13(15-12(17)18-4)6-5-7-14-8-13/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
PTBXCZWTRKBYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)C1(CCCNC1)NC(=O)OC |
Origin of Product |
United States |
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